5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound characterized by its unique triazole and pyrimidine structural motifs. It has the molecular formula and a molecular weight of approximately 179.18 g/mol. This compound features two methoxy groups at the 5 and 8 positions of the triazole ring, contributing to its chemical properties and potential biological activities .
The compound's structure can be visualized as a fused bicyclic system, where the triazole ring is connected to the pyrimidine ring. This configuration not only influences its reactivity but also its interactions with biological targets. The presence of amino and methoxy substituents enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.
Key reaction steps include:
Research indicates that 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Additionally, preliminary studies suggest that it may possess antitumor properties, making it a candidate for further pharmacological investigations .
The primary synthesis method involves:
This method has been optimized to achieve high yields and purity levels for research and potential therapeutic applications .
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine has several applications in medicinal chemistry:
Interaction studies have focused on understanding how 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine interacts with various biological targets. These studies typically employ techniques such as:
Such studies are crucial for determining its therapeutic potential and guiding further modifications to enhance efficacy and selectivity .
Several compounds share structural similarities with 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | Methyl group at position 7 | Potentially different biological activity profile |
| 6-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | Chlorine substituent at position 6 | Increased lipophilicity may enhance membrane penetration |
| 5-Ethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | Ethoxy group at position 5 | Variation in solubility and reactivity |
These compounds differ primarily in their substituents on the triazole or pyrimidine rings. Such variations can significantly influence their pharmacological properties and biological activities.
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a bicyclic heterocyclic compound belonging to the triazolopyrimidine family. Its structure comprises a fused triazole ring (1,2,4-triazole) and a pyrimidine ring, with methoxy (-OCH₃) groups at positions 5 and 8 and an amine (-NH₂) substituent at position 2.
Systematic IUPAC Name:
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.
Key Structural Features:
Structural Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 201–203°C | |
| Density | 1.61 g/cm³ | |
| LogP (Partition Coefficient) | -0.29 |
Triazolopyrimidines emerged as a chemically significant class in the mid-20th century, with early studies focusing on their synthesis via cyclocondensation reactions. The specific derivative 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine gained prominence in the 2010s due to its role as a key intermediate in penoxsulam, a ultra-high-efficiency herbicide for rice paddies. A 2013 patent detailed its optimized synthesis with a 39% total yield, marking a milestone in agrochemical research.
As a fused heterocycle, this compound exemplifies the versatility of triazolopyrimidines in drug discovery and materials science:
The synthesis of 5,8-dimethoxy- [1] [2] [3]triazolo[1,5-c]pyrimidin-2-amine has evolved through several conventional methodologies, each offering distinct advantages and limitations for large-scale production. These routes primarily differ in their starting materials, reaction sequences, and optimization strategies.
Condensation reactions involving amidino hydrazones represent a fundamental approach to triazolopyrimidine synthesis [4] [5]. The methodology typically employs 4-amino-2,5-dimethoxypyrimidine as the starting material, which undergoes sequential reactions to form the desired triazolo ring system. The process involves the initial formation of hydrazone intermediates through condensation of hydrazine derivatives with carbonyl compounds [4].
The reaction mechanism proceeds through nucleophilic addition of the amino group to carbonyl carbons, followed by cyclization via intramolecular attack [5]. Temperature control is critical, with optimal conditions ranging from 25-50°C for initial condensation steps. The use of amidino hydrazones provides selective cyclization pathways, achieving yields of 50-70% depending on substrate substitution patterns [6].
Mechanistic considerations include the formation of Schiff base intermediates, which subsequently undergo cyclodehydration to afford the triazolopyrimidine core [7]. The presence of methoxy substituents influences both the reaction rate and regioselectivity, with electron-donating groups facilitating nucleophilic attack [5].
Phosphoryl chloride (POCl₃) serves as a versatile cyclizing agent in triazolopyrimidine synthesis, particularly for converting hydroxyl-containing intermediates to chloro derivatives that can undergo further substitution [8] [9]. The protocol typically employs 2-4 equivalents of POCl₃ at temperatures ranging from 90-110°C [10] [8].
The cyclization mechanism involves activation of hydroxyl groups through phosphorylation, followed by intramolecular nucleophilic attack and subsequent elimination [8]. Reaction times of 1-3 hours are typically sufficient to achieve 85-95% yields with aminotriazole derivatives [10]. However, side product formation including phosphate esters and chlorinated impurities must be carefully controlled through optimized stoichiometry [9].
Process optimization requires careful monitoring of temperature profiles, as excessive heating can lead to decomposition or unwanted rearrangements [8]. The use of inert atmospheres (nitrogen or argon) prevents oxidative side reactions and improves product quality [9].
The introduction and optimization of methoxy groups represents a critical step in achieving the target compound structure. Direct methoxylation using sodium methoxide in methanol provides excellent selectivity (90-95%) at moderate temperatures (25-65°C) [3] [11].
The Dow AgroSciences process (EP2895487B1) demonstrates significant improvements through controlled addition protocols [12]. The methodology involves continuous addition of aqueous hydroxylamine solutions at elevated temperatures (60-110°C), enabling better control of gaseous by-product evolution [12]. This approach achieves 67-70% yields with 88-97% purity while maintaining operational safety [12].
Rearrangement reactions using methoxide systems offer superior selectivity (95-99%) for specific structural transformations [3]. The Israeli patent (IL153448A) describes efficient rearrangement of triazolo[4,3-c]pyrimidine intermediates to the desired [1,5-c] isomers using catalytic amounts of methoxide (0.1-0.5 equivalents) [3].
Mechanochemical approaches represent a paradigm shift toward environmentally sustainable synthesis of triazolopyrimidines [13] [14] [15]. Ball milling techniques enable solvent-free synthesis under ambient conditions, achieving yields of 70-85% within 30-60 minutes [13] [15].
The ZnO-catalyzed mechanochemical process employs modified zinc oxide nanoparticles as recyclable catalysts [16] [15]. The methodology utilizes sol-gel prepared ZnO with aromatic capping agents, providing 85-95% yields in 15-30 minutes of milling [15]. The catalyst can be recovered and reused multiple times without significant activity loss [16].
Operational advantages include elimination of volatile organic solvents, reduced energy consumption, and simplified workup procedures [14] [15]. The Ecoscale evaluation demonstrates superior environmental performance compared to conventional solution-based methods [15].
Magnetic nanocatalysts offer unique advantages for triazolopyrimidine synthesis through easy separation and recycling capabilities [17] [18] [19]. The Fe₃O₄@SiO₂-PMA-Cu system demonstrates exceptional performance in aqueous media, achieving 80-92% yields with excellent substrate tolerance [19].
Polyionic magnetic nanoparticles with pyrazine bridges show remarkable catalytic activity for three-component condensations [17]. The [Fe₃O₄@SiO₂@(CH₂)₃]₂-Pyrazinium-[TCM]₂ catalyst enables synthesis at 70°C under solvent-free conditions, with four successive recycling runs maintaining activity [17].
Catalyst characterization through XRD, FT-IR, SEM, and VSM confirms structural integrity and magnetic properties [18] [19]. The core-shell architecture prevents catalyst agglomeration while providing accessible active sites for substrate coordination [20].
Industrial implementation requires systematic optimization of multiple process parameters to achieve economically viable yields. Temperature control represents the most significant factor, potentially improving yields by 15-25% through precise thermal management [21] .
Reagent stoichiometry optimization involves fine-tuning reactant ratios within the 1.1-1.5 equivalent range to maximize conversion while minimizing waste [11] [12]. The Chinese patent approach (CN105294697A) demonstrates that innovative reagent selection, specifically phenoxycarbonyl isothiocyanate, can dramatically reduce reaction times from 7-10 hours to 2-3 hours while achieving 76.4% overall yield [23].
Addition rate control proves critical for processes involving gas evolution, with controlled addition over 0.5-2 hours preventing pressure buildup and improving safety [12]. The Dow improved process exemplifies this approach through continuous hydroxylamine addition, maintaining temperature control while managing gaseous by-products [12].
Industrial purification strategies must balance product quality, yield recovery, and operational costs. Aqueous washing protocols provide excellent industrial suitability with 95-98% yield recovery and 85-90% purity at low cost [21] [24].
Recrystallization using ethanol-water mixtures achieves 98-99% purity with 85-92% yield recovery, making it optimal for pharmaceutical-grade applications [23] [12]. The 50% ethanol cooling crystallization described in the Chinese patent provides effective removal of polar impurities [23].
Hot filtration techniques at 60-80°C improve crystal quality and filtration rates, achieving 92-96% purity with 90-95% yield recovery [12] [21]. Vacuum drying protocols at 60°C under reduced pressure (<10 mmHg) ensure complete moisture removal without thermal decomposition [12].
Activated carbon treatment (5-10 wt% at 60°C) effectively removes colored impurities and trace metals, improving product appearance and purity to 96-98% [25]. However, this step requires careful optimization to prevent product adsorption and yield loss [21].